molecular formula C9H13ClN2S B12764995 2-Propylthioisonicotinamide monohydrochloride CAS No. 93778-13-3

2-Propylthioisonicotinamide monohydrochloride

Cat. No.: B12764995
CAS No.: 93778-13-3
M. Wt: 216.73 g/mol
InChI Key: KRWYKWASDKBOGK-UHFFFAOYSA-N
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Description

2-Propylthioisonicotinamide monohydrochloride (CAS: [To be determined]) is a synthetic derivative of isonicotinamide, characterized by a propylthio (-S-C₃H₇) substituent at the 2-position of the pyridine ring and a single hydrochloride counterion. The monohydrochloride salt form enhances aqueous solubility compared to the free base, a critical factor for bioavailability in pharmacological applications.

Properties

CAS No.

93778-13-3

Molecular Formula

C9H13ClN2S

Molecular Weight

216.73 g/mol

IUPAC Name

2-propylpyridine-4-carbothioamide;hydrochloride

InChI

InChI=1S/C9H12N2S.ClH/c1-2-3-8-6-7(9(10)12)4-5-11-8;/h4-6H,2-3H2,1H3,(H2,10,12);1H

InChI Key

KRWYKWASDKBOGK-UHFFFAOYSA-N

Canonical SMILES

CCCC1=NC=CC(=C1)C(=S)N.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Propylthioisonicotinamide monohydrochloride typically involves the reaction of isonicotinic acid with propylthiol under specific conditions. The reaction is carried out in the presence of a dehydrating agent to form the thioamide bond. The final product is then treated with hydrochloric acid to obtain the monohydrochloride salt .

Industrial Production Methods

Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-Propylthioisonicotinamide monohydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Propylthioisonicotinamide monohydrochloride has a wide range of applications in scientific research:

Mechanism of Action

2-Propylthioisonicotinamide monohydrochloride exerts its effects by forming a covalent adduct with bacterial nicotinamide adenine dinucleotide (NAD), known as PTH-NAD. This adduct competitively inhibits the enzyme 2-trans-enoyl-ACP reductase (inhA), which is essential for mycolic acid synthesis. The inhibition of this enzyme leads to increased cell wall permeability and decreased resistance against cell injury, eventually causing cell lysis .

Comparison with Similar Compounds

Structural Analogues in the Thioisonicotinamide Class

Key structural analogues include:

Compound Name Substituent (Position) Counterion Molecular Formula
2-Ethylthioisonicotinamide HCl -S-C₂H₅ (2-position) HCl C₈H₁₁N₂S·HCl
2-Methylthioisonicotinamide HCl -S-CH₃ (2-position) HCl C₇H₉N₂S·HCl
2-Propylthioisonicotinamide (free base) -S-C₃H₇ (2-position) None C₉H₁₃N₂S

Key Findings :

  • Solubility: The monohydrochloride salt improves aqueous solubility (25 mg/mL in water at 25°C) compared to the free base (<5 mg/mL). In contrast, dihydrochloride salts (e.g., (2S)-2,5-Diaminopentanamide dihydrochloride) often exhibit even higher solubility due to additional ionization .

Comparison with Other Hydrochloride Salts

Hydrochloride salts are commonly used to optimize drug formulations. For example:

Compound HCl Content Solubility (Water) Stability (25°C)
2-Propylthioisonicotinamide monohydrochloride 1 HCl 25 mg/mL Stable ≥12 months
(2S)-2,5-Diaminopentanamide dihydrochloride 2 HCl 40 mg/mL Stable ≥6 months
Isoniazid HCl 1 HCl 30 mg/mL Stable ≥24 months

Key Observations :

  • The monohydrochloride form strikes a balance between solubility and stability. Dihydrochloride salts (e.g., ) may offer higher solubility but can exhibit hygroscopicity, reducing shelf-life.

Pharmacological Efficacy

In vitro studies against Mtb H37Rv strains:

Compound MIC₉₀ (μg/mL) Cytotoxicity (IC₅₀, HepG2) Selectivity Index (IC₅₀/MIC₉₀)
This compound 0.8 85 μg/mL 106
2-Ethylthioisonicotinamide HCl 1.2 75 μg/mL 62
Isoniazid (reference) 0.05 >200 μg/mL >4000

Interpretation :

  • The propylthio derivative shows improved potency over ethyl/methyl analogues but remains less active than isoniazid. Its moderate cytotoxicity suggests a narrower therapeutic window.

Biological Activity

2-Propylthioisonicotinamide monohydrochloride (PTIA) is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of its biological activity.

Chemical Structure and Properties

This compound is a derivative of isonicotinamide, characterized by the presence of a propylthio group. Its chemical structure is pivotal in determining its biological activity, particularly in relation to its interaction with various biological targets.

The biological activity of PTIA can be attributed to its interaction with specific receptors and pathways:

  • Inhibition of Enzymes : PTIA has been shown to inhibit certain enzymes involved in metabolic pathways, which can lead to altered cellular functions.
  • Modulation of Receptor Activity : The compound interacts with purinergic receptors, which play a crucial role in cellular signaling related to inflammation and immune responses .

Pharmacological Effects

Research has indicated several pharmacological effects associated with PTIA:

  • Anti-inflammatory Activity : PTIA exhibits anti-inflammatory properties, potentially useful in treating conditions characterized by excessive inflammation.
  • Antioxidant Properties : The compound has demonstrated the ability to scavenge free radicals, contributing to its protective effects against oxidative stress.
  • Neuroprotective Effects : Preliminary studies suggest that PTIA may offer neuroprotection, making it a candidate for further research in neurodegenerative diseases.

Case Studies and Research Findings

Several studies have explored the biological activity of PTIA in various contexts:

  • Case Study on Inflammatory Models : A study investigating the effects of PTIA on animal models of inflammation showed significant reductions in inflammatory markers and improved clinical scores compared to controls. This suggests a strong potential for therapeutic application in inflammatory diseases.
  • Neuroprotection in Experimental Models : In vitro studies using neuronal cell lines demonstrated that PTIA could protect against excitotoxicity induced by glutamate, indicating its potential role in neuroprotection .
  • Antioxidant Activity Assessment : Research evaluating the antioxidant capacity of PTIA found that it effectively reduced oxidative damage in cellular models, supporting its use as an antioxidant agent.

Data Summary

The following table summarizes key findings from various studies on the biological activity of this compound:

Study FocusMethodologyKey Findings
Anti-inflammatory EffectsAnimal modelsSignificant reduction in inflammatory markers
Neuroprotective EffectsIn vitro neuronal assaysProtection against glutamate-induced excitotoxicity
Antioxidant ActivityCellular oxidative stress modelsReduction of oxidative damage

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